N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide” is a chemical compound. It appears to contain a fluorine atom, a methyl group, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring and the piperidine ring could impart particular structural characteristics .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific molecular structure. The presence of the fluorine atom, for example, could make it more reactive. The thiophene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. The presence of the fluorine atom, for example, could affect its polarity and therefore its solubility in different solvents .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Food Consumption
Research demonstrates the potential of selective orexin-1 receptor (OX1R) antagonists in mitigating compulsive food consumption. One study evaluated the effects of various OX1R and OX2R antagonists, including SB-649868 and GSK1059865, in a binge eating model in female rats. These compounds significantly reduced binge eating of highly palatable food without affecting standard food intake, highlighting a crucial role for OX1R mechanisms in compulsive eating behaviors. This suggests that targeting OX1R could offer a novel approach to treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
PET Radiotracers for CB1 Cannabinoid Receptors
A study on the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging revealed the feasibility of using nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This process was utilized to create potential radiotracers, such as [18F]NIDA-42033, for studying CB1 cannabinoid receptors in the brain, contributing valuable tools for neuroscientific research and the exploration of cannabinoid-related therapies (Katoch-Rouse & Horti, 2003).
Combined Analgesic/Neuroleptic Activity in N-Butyrophenone Derivatives
Investigations into N-butyrophenone derivatives with piperidine modifications have explored their dual analgesic and neuroleptic activities. Such compounds exhibit simultaneous interaction with opioid and dopamine receptors, indicating their potential for developing multi-targeted pharmacotherapies. This research not only expands our understanding of receptor interactions but also underscores the potential for creating more effective treatments for pain and psychiatric conditions (Iorio, Reymer, & Frigeni, 1987).
Motilin Receptor Agonism for Gastrointestinal Disorders
The discovery of GSK962040, a novel small molecule motilin receptor agonist, underscores the therapeutic potential for gastrointestinal motility disorders. This compound demonstrates potent agonist activity, enhancing gastric antrum tissue contractions and showcasing a promising pharmacokinetic profile for further development. Such research highlights the ongoing advancements in treatments for gastrointestinal conditions, providing hope for patients with motility disorders (Westaway et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14-4-5-16(13-17(14)21)23-20(26)19(25)22-8-11-24-9-6-15(7-10-24)18-3-2-12-27-18/h2-5,12-13,15H,6-11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJQAMTXBDSYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.